1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine
CAS No.: 941711-19-9
Cat. No.: VC3275288
Molecular Formula: C16H21F2NO3
Molecular Weight: 313.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941711-19-9 |
|---|---|
| Molecular Formula | C16H21F2NO3 |
| Molecular Weight | 313.34 g/mol |
| IUPAC Name | tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3 |
| Standard InChI Key | BMLLANIYQXGZFE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O |
Introduction
1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine is a complex organic compound belonging to the class of piperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl functional group, and a difluorophenyl substituent. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development.
Synthesis and Preparation
The synthesis of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine typically involves several key steps, starting with materials such as 4-piperidone. The introduction of the Boc group and the difluorophenyl moiety requires controlled conditions, including temperature management and pH adjustments, to ensure high yields and purity. Common solvents used in these reactions include dichloromethane and methanol for extraction and purification stages.
Applications in Medicinal Chemistry
Piperidine derivatives, including 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine, are of interest in drug development due to their potential biological activities. These compounds often exhibit activity against various biological pathways, making them candidates for treating conditions such as cancer or neurological disorders. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may influence binding affinity to specific biological targets.
Chemical Reactions and Interactions
1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine can undergo various chemical reactions, including deprotection with acids like hydrochloric acid and oxidation with agents such as potassium permanganate. These reactions are crucial for modifying the compound's structure to suit specific applications in medicinal chemistry.
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